molecular formula C14H19F2NO4 B15290723 N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide CAS No. 2262-24-0

N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B15290723
CAS No.: 2262-24-0
M. Wt: 303.30 g/mol
InChI Key: OQBASORGUWVWGZ-UHFFFAOYSA-N
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Description

N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with three methoxy groups and two fluoroethyl groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with N,N-bis(2-fluoroethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The fluoroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.

    Reduction: Formation of N,N-bis(2-fluoroethyl)-3,4,5-trimethoxyaniline.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide involves its interaction with cellular components. The compound may target specific enzymes or receptors, leading to the disruption of cellular processes. The fluoroethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, resulting in cytotoxic effects. The methoxy groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide: Similar structure but with chloroethyl groups instead of fluoroethyl groups.

    N,N-bis(2-fluoroethyl)-4-methoxybenzamide: Similar structure but with a single methoxy group at the para position.

    N,N-bis(2-fluoroethyl)-3,4,5-trimethoxyphenylacetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide core, which can influence its chemical reactivity and biological activity. The fluoroethyl groups also contribute to its distinct properties, such as increased stability and potential for covalent interactions with biological targets.

Properties

CAS No.

2262-24-0

Molecular Formula

C14H19F2NO4

Molecular Weight

303.30 g/mol

IUPAC Name

N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C14H19F2NO4/c1-19-11-8-10(9-12(20-2)13(11)21-3)14(18)17(6-4-15)7-5-16/h8-9H,4-7H2,1-3H3

InChI Key

OQBASORGUWVWGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CCF)CCF

Origin of Product

United States

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